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molecular formula C12H21NO3 B032400 Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate CAS No. 142374-19-4

Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

Cat. No. B032400
M. Wt: 227.3 g/mol
InChI Key: PSRHRFNKESVOEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06358979B1

Procedure details

A solution of oxalyl chloride (1.23 mL, 14.1 mmol) in methylene chloride (50 mL) was cooled to −78° C. DMSO (2.0 mL, 28.3 mmol), was added slowly via syringe. After 10 min, 4-(2-hydroxyeth-1-yl)-1-t-butoxycarbonylpiperidine (2.7 g, 11.8 mmol) in methylene chloride (15 mL) was added. The cold mixture was stirred for an additional 20 min then TEA (8.2 mL, 59 mmol) was added. The mixture was warmed to rt and stirred for 1.5 h, then diluted with methylene chloride (300 mL). The organic phase was washed with 1M sodium hydroxide, dried over sodium sulfate and concentrated. FC (125 g silica, 2.5/1 hexanes/ethyl acetate) afforded the title compound (2.25 g).
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
[Compound]
Name
TEA
Quantity
8.2 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][CH2:12][CH2:13][CH:14]1[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16][CH2:15]1>C(Cl)Cl>[C:23]([O:22][C:20]([N:17]1[CH2:18][CH2:19][CH:14]([CH2:13][CH:12]=[O:11])[CH2:15][CH2:16]1)=[O:21])([CH3:26])([CH3:25])[CH3:24]

Inputs

Step One
Name
Quantity
1.23 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
2.7 g
Type
reactant
Smiles
OCCC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
TEA
Quantity
8.2 mL
Type
reactant
Smiles
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The cold mixture was stirred for an additional 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1.5 h
Duration
1.5 h
WASH
Type
WASH
Details
The organic phase was washed with 1M sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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